ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with similar compounds such as:
- Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, leading to unique properties and applications.
Biological Activity
Ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrimido[1,2-g]purin core structure which is known for various biological activities. The synthesis typically involves multi-step organic reactions that may include the condensation of ethyl acetate with appropriate phenyl derivatives under controlled conditions.
Synthetic Route
- Reagents : Ethyl acetate and 3,4-dimethylphenyl derivatives.
- Conditions : Controlled temperature and pH to ensure yield and purity.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial properties of ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,... against several resistant bacterial strains. The compound demonstrated significant activity against:
- Staphylococcus aureus : Notably effective against multidrug-resistant strains.
- Pseudomonas aeruginosa : Showed potent inhibition in laboratory settings.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For example:
- Colon Carcinoma (HCT-116) : IC50 values were recorded at 6.2 μM.
- Breast Cancer (T47D) : IC50 values of 43.4 μM and 27.3 μM were noted for two derivatives.
The biological activity of ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,... is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors that modulate cellular pathways.
- Antioxidant Activity : Some derivatives exhibit high antioxidant properties which could contribute to their therapeutic effects.
Case Studies
Several case studies highlight the efficacy of ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,... in real-world applications:
Study | Focus | Results |
---|---|---|
Study 1 | Antimicrobial activity | Effective against multidrug-resistant bacteria |
Study 2 | Anticancer evaluation | Significant inhibition of colon and breast cancer cell lines |
Study 3 | Mechanistic study | Identified enzyme interactions and antioxidant properties |
Properties
Molecular Formula |
C21H25N5O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(9-6-10-25(17)20)15-8-7-13(2)14(3)11-15/h7-8,11H,5-6,9-10,12H2,1-4H3 |
InChI Key |
BRRHVIBNFNNWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.